Cafedrine

描述

准备方法

咖啡因是通过将去甲肾上腺素和茶碱进行化学连接而合成的。合成路线包括在特定条件下使去甲肾上腺素与茶碱反应以形成所需的化合物。 该反应通常需要受控的环境,具有精确的温度和 pH 值,以确保化学键的正确形成 .

咖啡因的工业生产方法涉及使用类似反应条件的大规模合成,但优化了工艺以提高产量和纯度。 工业流程可能包括额外的步骤,例如纯化和结晶,以获得所需形式的最终产品 .

化学反应分析

咖啡因会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

例如,咖啡因的氧化会导致各种氧化衍生物的形成,而还原会导致该化合物的还原形式的形成。 取代反应可能涉及分子中特定官能团的替换,导致形成不同的衍生物 .

科学研究应用

Treatment of Hypotension

Cafedrine/theodrenaline is widely utilized to manage perioperative hypotension and other emergency hypotensive states. Its effectiveness has been documented in numerous studies, highlighting its ability to restore mean arterial blood pressure by increasing preload and cardiac stroke volume .

Mucociliary Clearance Enhancement

Recent research has focused on the role of this compound/theodrenaline in improving mucociliary clearance, particularly during mechanical ventilation. The compound has demonstrated a significant increase in particle transport velocity (PTV) in murine models, suggesting potential benefits for patients with impaired mucociliary function . Further investigations are needed to translate these findings into clinical practice.

Hemodynamic Effects

A study comparing the hemodynamic effects of this compound/theodrenaline with noradrenaline found that the former provided a more stable increase in blood pressure without significant adverse effects on heart rate . This makes it a favorable option for managing hypotension during anesthesia.

Maternal Health

Research into the use of Akrinor® (the commercial formulation of this compound/theodrenaline) for treating hypotension during labor has shown promising results. It effectively counteracts sympathicolysis while maintaining maternal and fetal well-being .

Comparative Efficacy Table

| Application | This compound/Theodrenaline | Noradrenaline | Phenylephrine |

|---|---|---|---|

| Perioperative Hypotension | Effective | Moderate | Less effective |

| Mucociliary Clearance | Significant improvement | Not applicable | Not applicable |

| Maternal Hypotension | Effective | Less effective | Moderate |

作用机制

咖啡因的作用机制涉及其与体内特定分子靶点和途径的相互作用。 咖啡因通过刺激去甲肾上腺素的释放来发挥作用,去甲肾上腺素是一种神经递质,在调节血压和心功能方面起着关键作用 .

咖啡因与心肌细胞表面的肾上腺素能受体结合,导致激活细胞内信号通路,从而增加钙离子的释放。 这导致心肌收缩力增强,心输出量增加,最终导致血压升高 .

相似化合物的比较

咖啡因类似于其他化合物,如茶碱和苯乙基茶碱,它们也对心血管系统具有兴奋作用。 咖啡因在其去甲肾上腺素和茶碱的特定化学连接方面是独一无二的,这赋予了它独特的药理特性 .

例如,茶碱是另一种用于治疗低血压的心脏兴奋剂,但它具有不同的化学结构和作用机制。 另一方面,苯乙基茶碱是一种兴奋剂,由于其具有滥用潜力,因此在医疗环境中并不常用 .

生物活性

Cafedrine, often administered in combination with theodrenaline as a 20:1 mixture (Akrinor®), is a compound primarily used in clinical settings for the management of hypotension. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications based on recent research findings.

Pharmacological Profile

This compound exhibits multiple pharmacological effects, primarily through its action as a sympathomimetic agent. The compound increases cardiac contractility and vascular tone, which are critical in managing low blood pressure states. The following sections summarize key findings regarding its biological activity.

-

Calcium Mobilization :

- This compound has been shown to increase intracellular calcium concentrations () in human tracheal epithelial cells. A study demonstrated that the administration of this compound alone or in combination with theodrenaline resulted in a dose-dependent increase in levels. The median effective concentrations were identified as 3.14 mM for this compound alone and 0.35 mM for theodrenaline alone .

- The mechanism involves the activation of β-adrenergic receptors and subsequent release of calcium from intracellular stores, particularly through ryanodine receptors (RyR) .

-

Phosphodiesterase Inhibition :

- This compound's pharmacological effects are also attributed to its role as a phosphodiesterase (PDE) inhibitor. This inhibition enhances the levels of cyclic adenosine monophosphate (cAMP), leading to increased cardiac contractility and vasodilation . The presence of theophylline in the mixture is believed to contribute significantly to this effect.

- Sympathomimetic Effects :

Clinical Applications

This compound/theodrenaline is widely utilized in clinical settings, especially in Germany, for treating perioperative hypotension and other emergency situations where rapid stabilization of blood pressure is required .

Case Studies

-

Hypotension Management :

- A randomized open-label study compared the hemodynamic effects of this compound/theodrenaline with noradrenaline in patients experiencing hypotension during anesthesia. Results indicated that this compound/theodrenaline effectively increased mean arterial pressure (MAP) through combined effects on preload, contractility, and afterload .

- Increased Coronary Blood Flow :

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

属性

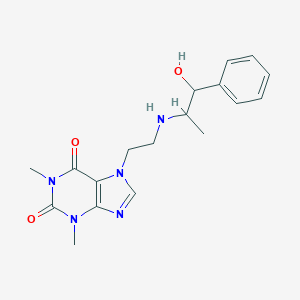

IUPAC Name |

7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSKUDDDPKGBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866678 | |

| Record name | Cafedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14535-83-2, 58166-83-9 | |

| Record name | Norephendrinetheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。